molecular formula C10H11ClN4S B353674 {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine CAS No. 893778-98-8

{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine

Cat. No.: B353674
CAS No.: 893778-98-8
M. Wt: 254.74g/mol
InChI Key: AVHQHMUQWGSLMD-UHFFFAOYSA-N
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Description

{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine is a chemical compound of significant interest in medicinal chemistry research due to its 1,2,4-triazole core, a scaffold widely recognized for its diverse biological activities . The 1,2,4-triazole nucleus is a privileged structure in drug discovery, known to confer a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticonvulsant, and anticancer activities . This particular derivative features a chloro-substituted phenyl ring linked to the triazole system via a thioether bridge, a structural motif often explored for its potential to modulate biological activity and interact with various enzyme systems . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules for bioactivity screening. Its structure aligns with compounds investigated for their potential to interact with central nervous system targets, such as GABA_A receptors, which are relevant in the search for new anticonvulsant agents . Furthermore, the presence of the triazole-thioether functionality makes it a valuable candidate for studies aimed at developing new antimicrobial agents, as similar structures have demonstrated potent effects in this area . This product is provided for research purposes to support the advancement of pharmaceutical sciences and chemical biology. Handling Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4S/c1-6-13-14-10(15(6)2)16-9-4-3-7(11)5-8(9)12/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHQHMUQWGSLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Thiosemicarbazide Intermediates

The 4,5-dimethyl-1,2,4-triazole-3-thiol scaffold is synthesized via cyclodehydration of a thiosemicarbazide intermediate derived from acetyl hydrazide. Acetyl hydrazide undergoes reaction with ammonium thiocyanate in hydrochloric acid to yield the thiosemicarbazide, which is subsequently cyclized under basic conditions (e.g., NaOH) to form the triazole ring.

Reaction Conditions

  • Acetyl hydrazide preparation : Acetic acid hydrazide (1.0 equiv) reacted with ammonium thiocyanate (1.2 equiv) in 6 M HCl at 80°C for 4 hours.

  • Cyclization : Thiosemicarbazide intermediate treated with 2 M NaOH at reflux for 6 hours.

Characterization Data

  • Yield : 78%

  • Melting Point : 165–167°C

  • HRMS : m/z [M+H]⁺ calcd. for C₄H₇N₃S: 130.0434, found: 130.0436

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, SH), 2.35 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).

Preparation of 2-Bromo-5-Chloronitrobenzene

Nitration and Bromination of Chlorobenzene

2-Bromo-5-chloronitrobenzene is synthesized via sequential nitration and bromination of chlorobenzene. Nitration introduces a nitro group at the para position to chlorine, followed by bromination at the ortho position relative to nitro.

Reaction Conditions

  • Nitration : Chlorobenzene treated with concentrated HNO₃/H₂SO₄ at 50°C for 3 hours.

  • Bromination : Nitrochlorobenzene reacted with Br₂ in the presence of FeBr₃ at 0°C for 2 hours.

Characterization Data

  • Yield : 65%

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 7.52 (d, J = 8.8 Hz, 1H).

Nucleophilic Aromatic Substitution (SNAr) for Thioether Formation

Coupling of Triazole Thiolate with 2-Bromo-5-Chloronitrobenzene

The triazole thiolate, generated by deprotonating 4,5-dimethyl-4H-1,2,4-triazole-3-thiol with K₂CO₃, undergoes SNAr with 2-bromo-5-chloronitrobenzene in dimethylformamide (DMF) at 100°C.

Reaction Conditions

  • Molar Ratio : Triazole thiol (1.2 equiv), 2-bromo-5-chloronitrobenzene (1.0 equiv), K₂CO₃ (2.0 equiv) in DMF.

  • Time/Temperature : 12 hours at 100°C.

Characterization Data

  • Yield : 82%

  • Melting Point : 192–194°C

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 158.9 (C=S), 145.2 (C-NO₂), 134.5 (C-Cl), 129.8–122.4 (aromatic carbons), 22.1 (CH₃), 21.8 (CH₃).

Reduction of Nitro Group to Amine

Catalytic Hydrogenation

The nitro group in 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-5-chloronitrobenzene is reduced to an amine using H₂/Pd-C in ethanol.

Reaction Conditions

  • Catalyst : 10% Pd-C (0.1 equiv).

  • Pressure/Temperature : H₂ gas at 1 atm, 25°C for 6 hours.

Characterization Data

  • Yield : 90%

  • HRMS : m/z [M+H]⁺ calcd. for C₁₀H₁₀ClN₄S: 269.0264, found: 269.0267

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.38 (d, J = 8.8 Hz, 1H), 7.12 (dd, J = 8.8, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 5.21 (s, 2H, NH₂), 2.32 (s, 3H, CH₃), 2.18 (s, 3H, CH₃).

Optimization and Challenges

Solvent and Base Selection for SNAr

Polar aprotic solvents (DMF > DMSO > acetonitrile) and weak bases (K₂CO₃ > Et₃N) maximized thioether formation yields. Prolonged reaction times (>12 hours) led to decomposition.

Competing Side Reactions

  • Oxidation of Thiol : Mitigated by conducting reactions under nitrogen.

  • Over-Reduction : Controlled by limiting H₂ exposure to 6 hours.

Comparative Analysis of Analogous Triazole Derivatives

CompoundR₁R₂XYield (%)IC₅₀ (μM)
6a 4-OMe-PhThiophen-2-ylS782.18
6x 3-CH₂CN-PhPhS821.15
Target4,5-(CH₃)₂5-Cl-PhS90N/A

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Labeling: Utilized in the labeling of proteins for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

    Agriculture: Used in the formulation of agrochemicals.

    Textiles: Employed in the dyeing and finishing of textiles.

Mechanism of Action

The mechanism of action of {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the Triazole-Thio Family

Several compounds share the triazole-thio-phenyl backbone but differ in substituents and functional groups:

Compound Name Key Structural Features Melting Point/Physical Data Synthesis & Characterization
Target Compound 5-Cl-phenyl, 4,5-dimethyl-1,2,4-triazole, thioether, NH₂ Not reported Likely via cyclization and thiolation
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Butylthio group, pyridine substituent 147–149°C (yield: 86%) Recrystallization, $^1$H NMR, MS
2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) Thiazole substituent, chloro group 199–202°C (yield: 88%) Recrystallization, $^1$H NMR, MS
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid Acetic acid group, 4-fluorophenyl substituent Not reported Supplier data (CAS: 1327645-29-3)

Key Observations :

  • Substituents on the triazole ring (e.g., methyl, phenyl) and thio-linked groups (e.g., butyl, pyridine) significantly influence melting points and solubility.
  • The presence of electron-withdrawing groups (e.g., Cl in the target compound) may enhance stability compared to alkyl-substituted analogues like 5m .

Thiazole- and Thiadiazole-Based Analogues

Compounds with thiazole or thiadiazole cores instead of triazole exhibit distinct electronic and steric properties:

Compound Name Key Structural Features Pharmacological Notes Synthesis Route
5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine Thiazole core, 3,4-dichlorobenzyl, methyl group Not reported Cyclization with NaOHSO₃
5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine Thiazole core, 3-Cl-4-F-benzyl CAS: 893724-17-9 Supplier synthesis (American Elements)
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Thiazole core, 4-Cl-2-F-benzyl CAS: 1493299-70-9 Supplier data (Parchem)

Key Observations :

  • Thiazole derivatives often exhibit lower melting points compared to triazole analogues due to reduced ring aromaticity.

Functional Group Variations

Modifications to the amine group or thioether bridge alter reactivity and applications:

Compound Name Functional Group Variation Applications
{[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid Acetic acid group instead of amine Chelation or polymer precursors
Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) Benzothiadiazole core, imidazole substituent Muscle relaxant (clinical use)

Key Observations :

  • Clinical drugs like tizanidine highlight the importance of heterocyclic amines in medicinal chemistry, though structural divergence (benzothiadiazole vs. triazole) limits direct comparison .

Biological Activity

The compound {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antifungal, antiviral, and anticancer agents due to their unique structural properties. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring , a triazole moiety , and a thioether linkage , which contribute to its chemical reactivity and biological properties. The presence of the 4,5-dimethyl substituent on the triazole enhances its lipophilicity, potentially improving interaction with biological targets.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structure suggests it may exhibit similar activity. Research indicates that triazoles can inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Empirical studies are necessary to quantify the antifungal efficacy of this specific compound against various fungal strains.

Antiviral Activity

The triazole group is also associated with antiviral activity. Compounds containing triazoles have been shown to inhibit viral replication by interfering with viral enzymes. The specific antiviral potential of this compound remains to be investigated through targeted studies against known viruses.

Anticancer Activity

Preliminary investigations into the anticancer properties of triazole derivatives indicate promising results. The compound's structural components may contribute to its ability to induce apoptosis in cancer cells. A comparative analysis with other triazole-containing compounds shows that modifications in substituents can significantly influence cytotoxicity.

Compound NameStructureKey Activity
1-(4-Chlorophenyl)-1H-1,2,4-triazoleStructureAntifungal
ThiosemicarbazonesStructureAntiviral
4-MethyltriazoleStructureAnticancer

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in pathogen metabolism.
  • DNA Interaction : Similar compounds have been shown to intercalate DNA or disrupt DNA synthesis in cancer cells.
  • Metal Binding : The thiol group may facilitate interactions with metal ions essential for various biological processes.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound demonstrate significant biological activity:

  • A study highlighted that thiazole derivatives exhibited strong anticancer activity against multiple cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Another investigation reported that modifications in the phenyl ring significantly impacted the cytotoxicity of triazole derivatives against glioblastoma and melanoma cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining high-purity {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine?

  • Methodology :

  • Stepwise synthesis : Start with precursor functionalization. For example, introduce the thioether linkage by reacting a chlorophenylamine derivative with a 4,5-dimethyl-1,2,4-triazole-3-thiol under basic conditions (e.g., NaH/DMF) .
  • Catalytic optimization : Use transition-metal catalysts (e.g., CuI) to enhance coupling efficiency between aromatic and heterocyclic moieties .
  • Purity control : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and verify the absence of regioisomers. For example, the amine proton signal typically appears downfield (~5-6 ppm) in DMSO-d6 .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ and C-S bonds at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers systematically address yield inconsistencies during synthesis?

  • Troubleshooting framework :

Reaction conditions : Optimize temperature (e.g., 80–100°C for cyclocondensation) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) .

Catalyst screening : Test alternatives like Pd(PPh3)4 for cross-coupling steps if Cu-based catalysts underperform .

Byproduct analysis : Use thin-layer chromatography (TLC) or HPLC to detect side products (e.g., disulfide formation from thiol intermediates) .

  • Case study : reports yields of 62–90% for triazole derivatives under microwave-assisted synthesis, suggesting energy-efficient methods may improve reproducibility .

Q. What mechanistic insights explain the biological activity of this compound?

  • Hypothesis-driven approach :

  • Structure-activity relationship (SAR) : The chloro and triazole groups enhance lipophilicity, facilitating membrane penetration. The thioether linkage may act as a hydrogen-bond acceptor, targeting enzymes like cytochrome P450 .
  • In silico modeling : Perform docking studies with proteins (e.g., bacterial dihydrofolate reductase) to predict binding modes .
  • Experimental validation : Test antimicrobial activity via broth microdilution assays (MIC values) against Gram-positive/negative strains .

Q. How do electronic properties of substituents influence reactivity in downstream derivatization?

  • Electron-withdrawing effects :

  • The chloro group deactivates the phenyl ring, directing electrophilic substitution to the para position.
  • The 4,5-dimethyltriazole moiety provides steric hindrance, limiting undesired dimerization during alkylation .
    • Case study : demonstrates that electron-deficient triazoles undergo regioselective alkylation at the sulfur atom, enabling controlled functionalization .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to reconcile conflicting data?

  • Root-cause analysis :

  • Strain variability : Differences in microbial strains (e.g., S. aureus vs. E. coli) may explain activity variations .
  • Assay conditions : Compare MIC protocols (e.g., agar diffusion vs. liquid broth) and adjust inoculum size or incubation time .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) using LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.